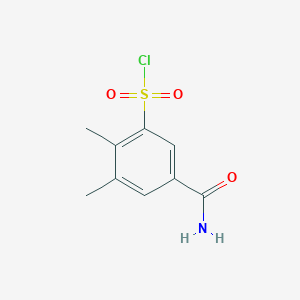

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry and Potential Uses

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, as a derivative of sulfonyl chloride, has been explored in various chemical reactions and potential applications. One significant aspect is its use in synthesizing diverse chemical compounds. For example, chlorohydroxybenzenesulfonyl derivatives, closely related to 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, have been studied for their potential as herbicides and for their interesting infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics (Cremlyn & Cronje, 1979). Additionally, its reactions with various nucleophilic reagents, such as ammonia, amines, and hydrazine, have been examined, highlighting its versatility in chemical synthesis.

Role in Fluorescence and Sensory Applications

Dansyl chloride, or 5-(dimethylamino)-naphthalene-1-sulfonyl chloride, a similar compound, is used in fluorescence-based applications. It reacts with amino groups to form stable sulfonamide adducts, and this reaction has been employed in developing fluorescent sensors. Such sensors can be used for detecting metallic ions and observing biotic processes (Lawrence & Frei, 1972).

Applications in Solid-Phase Synthesis

In the field of solid-phase organic synthesis, polymer-supported sulfonyl chloride has been utilized to synthesize disubstituted 1,3-oxazolidin-2-ones. This method has significant importance in drug development, enabling the rapid creation of a large number of molecules (Holte, Thijs, & Zwanenburg, 1998).

Antimicrobial and Antibacterial Potential

Sulfonyl chloride derivatives, closely related to 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, have been explored for their antimicrobial activities. Research into hydroxylbenzenesulfonailides derivatives of chitosan and chitosan sulfates, modified with sulfonyl chlorides, showed promising antibacterial activities against various bacteria and pathogenic fungi (Zhong, Li, Xing, & Liu, 2009).

Propiedades

IUPAC Name |

5-carbamoyl-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZOHNQRJVUDKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)

![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)